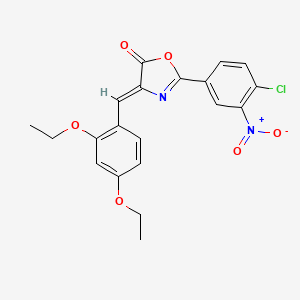![molecular formula C19H27N3O3 B6080844 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a pyrrolidinone ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylmethylamine with 3-methoxyphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can yield a secondary alcohol.
Scientific Research Applications
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-[1-(Cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-9-5-8-15(10-17)20-19(24)21-16-11-18(23)22(13-16)12-14-6-3-2-4-7-14/h5,8-10,14,16H,2-4,6-7,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBQADDRBCMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6080788.png)

![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6080808.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-fluorobenzamide](/img/structure/B6080837.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![6-Hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B6080864.png)

![5-AMINO-3-{[(3-PHENOXYPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE](/img/structure/B6080877.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
